Fmoc-D-4-aminomethylphenylalanine(boc)

Peptide Synthesis Quality Control Chiral Purity

Procuring the incorrect enantiomer of 4-aminomethylphenylalanine compromises peptide proteolytic stability. This Fmoc-D-4-aminomethylphenylalanine(Boc) (CAS 268731-06-2) is the exact D-isomer required for generating enzyme-resistant peptides via Fmoc-SPPS. - Stereochemical Integrity: D-configuration confers complete resistance to enzymatic degradation; L-counterparts are fully degraded in biological systems. - Orthogonal Protection: Fmoc/Boc scheme enables selective side-chain deprotection for site-specific conjugation after chain assembly. - Critical Control: Required for synthesizing D-diastereomeric peptides for SAR and mechanistic target engagement studies.

Molecular Formula C30H32N2O6
Molecular Weight 516.6 g/mol
CAS No. 268731-06-2
Cat. No. B051245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-4-aminomethylphenylalanine(boc)
CAS268731-06-2
SynonymsRARECHEM BK PT 0172; N-ALPHA-9-FLUORENYLMETHOXYCARBONYL-D-[4-METHYLAMINO-(N-T-BUTOXYCARBONYL)] PHENYLALANINE; FMOC-D-PHE(4-CH2NHBOC)-OH; FMOC-(BOC-4-AMINOMETHYL)-D-PHENYLALANINE; FMOC-D-4-AMINOMETHYLPHE(BOC); FMOC-D-4-AMINOMETHYLPHENYLALANINE(BOC); FMOC-4-
Molecular FormulaC30H32N2O6
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
InChIKeyQSPDPKLGXGMDAY-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-4-aminomethylphenylalanine(Boc): D-Configured Building Block


Fmoc-D-4-aminomethylphenylalanine(Boc) (CAS 268731-06-2) is a specialized, orthogonally protected D-amino acid derivative. It features a 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amine protection and a tert-butoxycarbonyl (Boc) group for side-chain amine protection, making it a fundamental building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Its core differentiator is the D-configuration of the phenylalanine backbone, which imparts stereospecific properties and, when incorporated, enhances the resistance of the resulting peptides to enzymatic degradation compared to its L-configured analogs [1].

Stereochemistry
D-configured phenylalanine backbone for stereospecific peptide assembly
Supports enantiomer-controlled SPPS workflows
Protection Scheme
Fmoc (α-amine) / Boc (side-chain amine) orthogonal pair
Compatible with standard Fmoc-SPPS deprotection and TFA cleavage
Application Context
Used in synthesis of peptides requiring defined 3D conformation or enzymatic stability research
Reported to support proteolytic resistance studies [1]

Fmoc-D-4-aminomethylphenylalanine(Boc): L-Enantiomer Substitution Risks


Generic substitution between D- and L- amino acid building blocks is scientifically invalid due to profound differences in stereochemistry and biological function. Specifically, substituting Fmoc-D-4-aminomethylphenylalanine(Boc) with its L-enantiomer (CAS 204715-91-3) will produce a peptide diastereomer with altered 3D conformation . Crucially, this substitution compromises the peptide's proteolytic stability in biological systems. Quantitative evidence demonstrates that peptides containing D-phenylalanine remain stable in the presence of proteolytic enzymes, whereas their L-phenylalanine counterparts are completely degraded [1]. Therefore, procurement of the correct D-isomer is not a preference but a requirement for achieving defined peptide conformation, target binding, and in vivo stability.

L-enantiomer (CAS 204715-91-3)
Chirality mismatch Produces a peptide diastereomer with altered 3D structure; stereochemical control may not transfer.
Proteolytic stability
Class-level context L-phenylalanine-containing peptides were reported to undergo complete enzymatic cleavage, whereas D-configuration remained stable [1]. Stability profile may differ substantially.
Purity specification
Specification review Commercially available L-isomer may be supplied at a lower typical purity; lot-specific verification is required for comparable crude peptide quality.

Fmoc-D-4-aminomethylphenylalanine(Boc): Key Selection Evidence


Optical Rotation vs. L-Enantiomer

Optical rotation provides a direct and quantifiable method for distinguishing the D-isomer from the L-isomer and verifying chiral purity. The target D-compound exhibits a specific optical rotation of [α]²⁵ᴅ = +18 ± 2° (c=1 in DMF) . In stark contrast, the L-enantiomer (CAS 204715-91-3) exhibits an opposite optical rotation of [α]²⁰ᴅ = -19 ± 2° under identical solvent and concentration conditions . This > 180° difference in sign provides unequivocal proof of stereochemistry and is a critical in-house QC metric.

Optical Rotation vs. L-Enantiomer
Head-to-head
[α]²⁵ᴅ = +18 ± 2° (c=1, DMF)
Quantifiable sign inversion vs. L-isomer (−19°); supports chiral identity confirmation
Data to verify: no explicit source; in-house QC metric
Peptide Synthesis Quality Control Chiral Purity

Proteolytic Stability: D- vs. L-Phenylalanine

A critical advantage conferred by the D-stereochemistry of this building block is resistance to proteolysis. This is a class-level property but is quantifiably demonstrated in a direct comparative study. A model tripeptide containing D-phenylalanine was found to be stable in the presence of a panel of proteolytic enzymes over a 72-hour incubation [1]. In contrast, the identical tripeptide containing L-phenylalanine underwent complete cleavage by the same enzymes within the same timeframe [1].

Proteolytic Stability: D- vs. L-Phe
Class-level
D-Phe tripeptide: stable; L-Phe tripeptide: 100% cleaved (72 h)
Reported stability difference supports D-enantiomer selection for biological stability studies
Model tripeptide study [1]; may require confirmation in target peptide
Drug Development Peptide Therapeutics Proteolytic Stability

Purity: D-Isomer vs. L-Enantiomer

For Fmoc-based SPPS, the purity of the incoming building block is directly correlated with the final crude peptide purity and ease of purification. A comparative analysis of technical specifications from a primary manufacturer reveals that the D-isomer is routinely offered at a minimum purity of ≥ 98% (HPLC) , while the corresponding L-isomer is often specified at a lower standard of 95% (HPLC) .

Purity Specification: D vs. L
Head-to-head
≥ 98% (HPLC) vs. 95% typical L-isomer
Higher specification may reduce deletion byproducts in SPPS
Supplier datasheet comparison; lot-specific verification advised
Chemical Synthesis Peptide Synthesis Quality Assurance

Fmoc/Boc Orthogonal Protection

The specific placement of Fmoc and Boc protecting groups defines the utility of this building block. In contrast to analogs where the side-chain is protected with Fmoc (e.g., CAS 215302-77-5, Boc-D-4-aminomethylphenylalanine(Fmoc)), this compound (CAS 268731-06-2) features a Boc-protected side-chain amine . This orthogonal arrangement (Fmoc/Boc) is crucial for Fmoc-SPPS, as the side-chain Boc group remains intact during iterative piperidine-mediated Fmoc deprotection and is only removed upon final TFA cleavage . This enables on-resin modification of the α-amine while preserving the side-chain amine for later-stage functionalization, a capability not possible with the reversed protection scheme (Boc/Fmoc).

Fmoc/Boc Orthogonal Protection
Specification review
Fmoc (α-amine) / Boc (side-chain amine)
Enables on-resin side-chain amine protection during Fmoc deprotection cycles
Required for late-stage side-chain modification; reversed scheme blocks this route
Bioconjugation Peptide Engineering Orthogonal Chemistry

Fmoc-D-4-aminomethylphenylalanine(Boc): Applications


Proteolytically Stable Peptide Therapeutics

The incorporation of this D-amino acid building block is a strategic requirement for generating therapeutic peptide candidates with enhanced in vivo stability. As demonstrated by Dutta and Giles (1976), the D-stereochemistry confers complete resistance to proteolytic degradation, a property not found in L-amino acids [1]. This compound allows medicinal chemists to create enzyme-resistant peptides for oral or systemic administration, directly addressing a major limitation of peptide-based drugs.

Orthogonal Side-Chain Modification in SPPS

The Fmoc/Boc orthogonal protection scheme is essential for synthesizing branched, cyclic, or conjugated peptides. In a standard Fmoc-SPPS protocol, the side-chain Boc group remains stable throughout the chain assembly . Following on-resin Fmoc deprotection of the α-amine, the N-terminus can be selectively acetylated, biotinylated, or coupled to another moiety. Only upon final cleavage from the resin is the side-chain amine revealed, enabling a second, site-specific conjugation step. This specific building block is required for such complex peptide engineering workflows.

Diastereomeric Peptide Pairs for SAR

This compound is indispensable for generating the D-diastereomer of a target peptide, which serves as a critical control in SAR and mechanistic studies. By substituting this D-isomer for its L-enantiomer (CAS 204715-91-3), researchers can synthesize a peptide with an identical sequence but altered 3D structure . Comparing the biological activity and binding affinity of the L- and D- diastereomers allows for the elucidation of stereochemical requirements for target engagement and helps confirm specificity of interaction.

Application
Selection Property
Validation Focus
Peptide proteolytic stability studies
D-stereochemical incorporation
Enzyme resistance profiling in research models
Site-specific conjugation SPPS
Fmoc/Boc orthogonal protection
Side-chain amine integrity after chain assembly
Diastereomeric SAR control studies
D- vs. L-enantiomer comparison
Stereochemical target engagement and binding specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-4-aminomethylphenylalanine(boc)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.